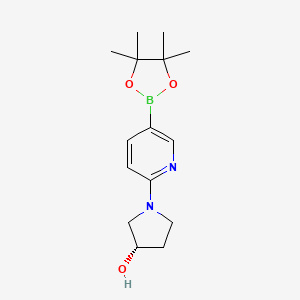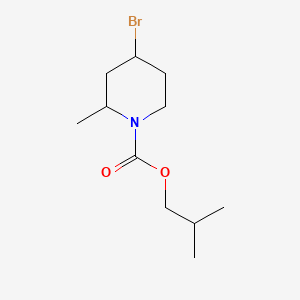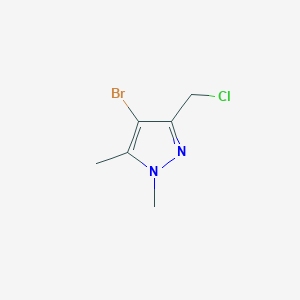
4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol beinhaltet typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorprodukten. Eine gängige Methode beinhaltet die Bromierung von 3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei niedrigen Temperaturen durchgeführt, um eine selektive Bromierung sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich wird die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie erreicht.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Methylgruppen können oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.
Reduktionsreaktionen: Die Verbindung kann einer Reduktion unterzogen werden, um Halogenatome zu entfernen oder Doppelbindungen zu reduzieren.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Substitution: Bildung von substituierten Pyrazolen mit verschiedenen funktionellen Gruppen.
Oxidation: Bildung von Pyrazolcarbonsäuren oder -aldehyden.
Reduktion: Bildung von dehalogenierten Pyrazolen oder reduzierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikrebserregender Eigenschaften.
Medizin: Wird als Baustein für die Entwicklung pharmazeutischer Verbindungen untersucht.
Industrie: Wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Vorhandensein von Halogenatomen und Methylgruppen kann seine Bindungsaffinität und Reaktivität mit Enzymen oder Rezeptoren beeinflussen. Die Verbindung kann je nach ihren strukturellen Modifikationen als Inhibitor oder Modulator bestimmter biologischer Pfade wirken .
Wirkmechanismus
The mechanism of action of 4-bromo-3-(chloromethyl)-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and methyl groups can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-3-(Chlormethyl)-1-methyl-1H-pyrazol
- 4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-imidazol
- 4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-triazol
Einzigartigkeit
4-Brom-3-(Chlormethyl)-1,5-dimethyl-1H-pyrazol ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig. Die Kombination von Brom, Chlor und Methylgruppen verleiht ihm im Vergleich zu anderen ähnlichen Verbindungen besondere chemische Eigenschaften und Reaktivität. Diese Einzigartigkeit macht es zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen Anwendungen und Forschungsstudien .
Eigenschaften
Molekularformel |
C6H8BrClN2 |
|---|---|
Molekulargewicht |
223.50 g/mol |
IUPAC-Name |
4-bromo-3-(chloromethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)9-10(4)2/h3H2,1-2H3 |
InChI-Schlüssel |
QJJCLVQVAKBNOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


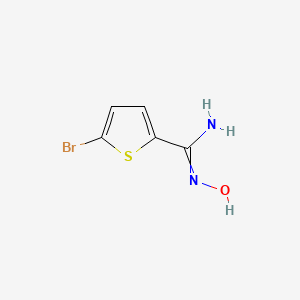
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

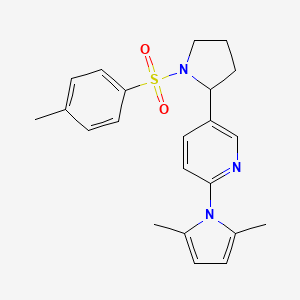
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)


![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)


